((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone
CAS No.: 2210053-09-9
Cat. No.: VC7623966
Molecular Formula: C18H18N6O
Molecular Weight: 334.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210053-09-9 |
|---|---|
| Molecular Formula | C18H18N6O |
| Molecular Weight | 334.383 |
| IUPAC Name | quinoxalin-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
| Standard InChI | InChI=1S/C18H18N6O/c25-18(17-9-20-15-3-1-2-4-16(15)22-17)24-12-5-6-13(24)8-14(7-12)23-11-19-10-21-23/h1-4,9-14H,5-8H2 |
| Standard InChI Key | XLVKNZUMODBYQT-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=NC=N5 |
Introduction
Synthesis Approaches
The synthesis of such a compound would likely involve multiple steps, including the formation of the triazole ring, the azabicyclo[3.2.1]octane framework, and the quinoxaline moiety, followed by their assembly. Techniques such as click chemistry or the Michael reaction might be employed to form key bonds .
Synthesis Steps:
-
Formation of Triazole Ring: Could involve click chemistry using azides and alkynes.
-
Assembly of Azabicyclo[3.2.1]octane: May require stereoselective synthesis to achieve the desired configuration.
-
Quinoxaline Synthesis: Often involves condensation reactions.
Biological Activity
While specific biological activity data for ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone is not available, compounds with similar structural elements have shown promise in anticancer research. For example, quinoxaline derivatives have demonstrated antiproliferative activity against various cancer cell lines .
Potential Biological Targets:
-
Cancer Cells: Given the quinoxaline component, potential anticancer activity.
-
Enzyme Inhibition: The triazole ring could interact with enzymes, influencing metabolic pathways.
Future Research Directions:
-
Synthetic Method Development: Efficient synthesis routes are crucial for further study.
-
Biological Screening: Testing against various cell lines and biological targets to identify potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume